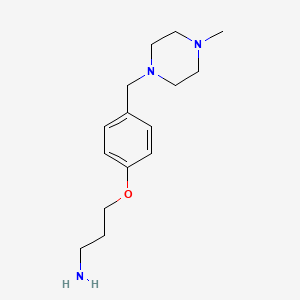
2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile is an organic compound belonging to the class of benzothiazoles. These compounds contain a benzene ring fused to a thiazole ring, which is a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom . The presence of a fluorine atom at the 5-position of the benzothiazole ring and a nitrile group at the 2-position of the propanenitrile moiety makes this compound unique and potentially useful in various scientific research applications.
Méthodes De Préparation
The synthesis of 2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile typically involves the reaction of 5-fluoro-1,3-benzothiazole with appropriate nitrile-containing reagents under specific conditions. One common method involves the reaction of 5-fluoro-1,3-benzothiazole with 2-bromo-2-methylpropanenitrile in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Applications De Recherche Scientifique
2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antitumor activities.
Mécanisme D'action
The mechanism of action of 2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile can be compared with other similar compounds, such as:
2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile: This compound has a similar structure but lacks the methyl group at the 2-position of the propanenitrile moiety.
4-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylaniline: This compound has an aniline group instead of a nitrile group, which may result in different chemical and biological properties.
2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride: This compound contains an amine group instead of a nitrile group, which can affect its reactivity and applications.
The unique combination of the fluorine atom, benzothiazole ring, and nitrile group in this compound makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C11H9FN2S |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
2-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C11H9FN2S/c1-11(2,6-13)10-14-8-5-7(12)3-4-9(8)15-10/h3-5H,1-2H3 |
Clé InChI |
VDDWRZHOLRKPHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)C1=NC2=C(S1)C=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)
![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)


![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)


![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)

![3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)


